molecular formula C9H19ClN2O2 B1419408 N-(4-hydroxycyclohexyl)-2-(methylamino)acetamide hydrochloride CAS No. 1181868-37-0

N-(4-hydroxycyclohexyl)-2-(methylamino)acetamide hydrochloride

Cat. No.: B1419408
CAS No.: 1181868-37-0
M. Wt: 222.71 g/mol
InChI Key: FZPHLWWSYVXNDD-UHFFFAOYSA-N
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Description

N-(4-Hydroxycyclohexyl)-2-(methylamino)acetamide hydrochloride is an organic compound with the molecular formula C8H15NO2

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-hydroxycyclohexylamine and methylamine.

  • Reaction Steps: The process involves the acylation of 4-hydroxycyclohexylamine with methylaminoacetyl chloride under controlled conditions.

  • Purification: The resulting product is purified through recrystallization from an appropriate solvent, such as ethanol or methanol.

Industrial Production Methods:

  • Batch Production: In an industrial setting, the compound is produced in batches to ensure quality control and consistency.

  • Scale-Up: The reaction is scaled up using reactors that allow for precise temperature and pressure control to optimize yield and purity.

Types of Reactions:

  • Oxidation: The hydroxyl group on the cyclohexyl ring can be oxidized to form a ketone.

  • Reduction: The compound can undergo reduction reactions, particularly at the amide bond.

  • Substitution: this compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like hydroxide or alkoxide ions are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Cyclohexanone derivatives.

  • Reduction Products: Reduced amides or amines.

  • Substitution Products: Various substituted cyclohexyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biochemical studies to understand enzyme mechanisms and protein interactions. Medicine: Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the context of its application, but it generally involves binding to the active site of the target molecule, leading to a biological response.

Comparison with Similar Compounds

  • N-(3-hydroxycyclohexyl)acetamide

  • N-(2-hydroxycyclohexyl)acetamide

  • N-(4-hydroxycyclohexyl)propionamide

Uniqueness: N-(4-Hydroxycyclohexyl)-2-(methylamino)acetamide hydrochloride is unique due to its specific structural features, such as the position of the hydroxyl group and the presence of the methylamino group, which influence its reactivity and biological activity.

Properties

IUPAC Name

N-(4-hydroxycyclohexyl)-2-(methylamino)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.ClH/c1-10-6-9(13)11-7-2-4-8(12)5-3-7;/h7-8,10,12H,2-6H2,1H3,(H,11,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZPHLWWSYVXNDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NC1CCC(CC1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2377032-11-4
Record name rac-2-(methylamino)-N-[(1r,4r)-4-hydroxycyclohexyl]acetamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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